1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane

Conformational analysis Cyclohexane stereochemistry Fluorine NMR spectroscopy

1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane (CAS 2231675-08-2) is a saturated cyclohexane derivative bearing an electrophilic bromomethyl handle at the 1-position and a trifluoromethoxy (OCF₃) substituent at the 3-position. With molecular formula C₈H₁₂BrF₃O and a molecular weight of 261.08 g·mol⁻¹, this compound belongs to the rare class of aliphatic OCF₃-substituted cyclohexyl building blocks.

Molecular Formula C8H12BrF3O
Molecular Weight 261.08 g/mol
Cat. No. B12275963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane
Molecular FormulaC8H12BrF3O
Molecular Weight261.08 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)OC(F)(F)F)CBr
InChIInChI=1S/C8H12BrF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h6-7H,1-5H2
InChIKeyDWNPWRSIPKXFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane: A Distinctive Bifunctional Cyclohexane Building Block for Medicinal Chemistry and Materials Research


1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane (CAS 2231675-08-2) is a saturated cyclohexane derivative bearing an electrophilic bromomethyl handle at the 1-position and a trifluoromethoxy (OCF₃) substituent at the 3-position . With molecular formula C₈H₁₂BrF₃O and a molecular weight of 261.08 g·mol⁻¹, this compound belongs to the rare class of aliphatic OCF₃-substituted cyclohexyl building blocks [1]. The bromomethyl group serves as a versatile site for nucleophilic substitution and cross-coupling reactions, while the OCF₃ moiety imparts enhanced lipophilicity (Hansch π = +1.04), high electronegativity (χ = 3.7), and a distinct conformational profile (A-value = 0.79 kcal·mol⁻¹) that collectively differentiate it from methoxy, trifluoromethyl, or unsubstituted cyclohexane analogs [2][3]. The 1,3-substitution pattern affords a unique spatial arrangement of functional groups that cannot be replicated by 1,4-regioisomers or monofunctionalized cyclohexane derivatives .

Why Closely Related Cyclohexane Building Blocks Cannot Substitute for 1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane in Structure-Property-Critical Applications


Generic substitution of 1-(bromomethyl)-3-(trifluoromethoxy)cyclohexane with its closest analogs—such as the 1,4-regioisomer (CAS 2167441-51-0), the non-fluorinated (bromomethyl)cyclohexane (CAS 2550-36-9), or the ring-bromine variant (CAS 2231675-48-0)—introduces quantifiable liabilities that undermine molecular performance. Replacing the aliphatic OCF₃ group with OCH₃ reduces lipophilicity by 0.7–1.4 LogD units, fundamentally altering membrane permeability and pharmacokinetic profiles [1]. The 1,4-regioisomer positions the OCF₃ group at a different spatial distance from the reactive bromomethyl handle, changing both the conformational equilibrium and the steric environment around the electrophilic center . Removing the OCF₃ group entirely (as in (bromomethyl)cyclohexane) eliminates the electron-withdrawing influence that modulates the reactivity of the adjacent bromomethyl group and forfeits the metabolic stability conferred by the C–F bonds . These differences are not subtle—they translate directly into differential reactivity kinetics, altered molecular recognition, and distinct physicochemical property profiles that render in-class substitution untenable without re-optimization of downstream synthetic sequences or biological outcomes [2].

Quantitative Comparative Evidence for 1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane Versus Its Closest Analogs


Conformational Free Energy (A-Value) of the Trifluoromethoxy Group: 0.79 kcal·mol⁻¹ vs. Methoxy at 0.60 kcal·mol⁻¹

The trifluoromethoxy substituent (OCF₃) on a cyclohexane ring exhibits a conformational free energy difference (A-value, −ΔG°₂₉₈K) of 0.79 kcal·mol⁻¹, as determined by dynamic ¹⁹F NMR spectroscopy at variable temperatures [1]. This value is approximately 32% larger than the A-value reported for the methoxy group (OCH₃) at 0.60 kcal·mol⁻¹ [2]. The higher A-value of OCF₃ indicates a stronger thermodynamic preference to occupy the equatorial position in the cyclohexane chair conformation. In the context of 1,3-disubstituted cyclohexanes like the target compound, this differential equatorial preference of the OCF₃ group influences the relative population of the two chair conformers, thereby modulating the spatial relationship between the OCF₃ group and the bromomethyl electrophilic center. This conformational bias directly impacts the accessibility of the bromomethyl group to nucleophiles and the overall three-dimensional shape of the molecule, a critical consideration in structure-based drug design where conformational pre-organization affects binding entropy and molecular recognition [3].

Conformational analysis Cyclohexane stereochemistry Fluorine NMR spectroscopy

Lipophilicity Enhancement: OCF₃ Increases LogD by 0.7–1.4 Units Relative to OCH₃ in Aliphatic Systems

A systematic study on aliphatic trifluoromethoxy compounds demonstrated that the OCF₃ group consistently elevates the distribution coefficient (LogD) by 0.7–1.4 log units when compared to the corresponding OCH₃ analogs [1]. This lipophilicity enhancement is quantitatively comparable to that provided by the CF₃ group, but is achieved with a distinct electronic profile—OCF₃ exerts a stronger electron-withdrawing inductive effect (Hammett σₚ ≈ 0.39 for OCF₃ vs. 0.27 for OCH₃) while maintaining higher aqueous kinetic solubility than CF₃-substituted analogs . The Hansch hydrophobic substituent constant for OCF₃ is π = +1.04, confirming its significant contribution to molecular lipophilicity [2]. In the context of the target compound, this means that 1-(bromomethyl)-3-(trifluoromethoxy)cyclohexane yields downstream products with systematically higher membrane permeability than those derived from an analogous 3-methoxy building block. This difference is critical in CNS drug discovery programs where optimal LogD values (typically 2–5) are required for blood-brain barrier penetration, and in agrochemical development where lipophilicity governs cuticular uptake in plants and insects .

Lipophilicity Drug-like properties ADME optimization Fluorine medicinal chemistry

Regioisomeric Differentiation: 1,3- vs. 1,4-Substitution Pattern Produces Distinct Spatial and Conformational Profiles

The target compound bears the bromomethyl and trifluoromethoxy groups in a 1,3-relationship on the cyclohexane ring (CAS 2231675-08-2), in direct contrast to the more prevalent 1,4-regioisomer (CAS 2167441-51-0) . This regiochemical difference has profound consequences for the conformational landscape: in the 1,3-isomer, the two substituents can adopt either cis or trans configurations, each with distinct chair flip equilibria; in the 1,4-isomer, the cis/trans stereochemistry determines whether the substituents are diequatorial or axial/equatorial . The A-value of OCF₃ (0.79 kcal·mol⁻¹) and the estimated A-value for CH₂Br (approximately 1.6–1.8 kcal·mol⁻¹, comparable to CH₃ at 1.74 kcal·mol⁻¹) [1] create a conformational driving force that differs between 1,3- and 1,4-substitution patterns: in the 1,3-cis configuration, both groups can simultaneously occupy equatorial positions, whereas in the 1,4-trans configuration, one group must be axial when the other is equatorial [2]. Vendors supply the 1,3-isomer at 97–98% purity from multiple sources (AChemBlock, Leyan, MolCore), while the 1,4-isomer is available as both the cis-stereoisomer (CAS 2231664-06-3) and as an unspecified mixture (CAS 2167441-51-0), requiring careful specification based on the intended synthetic application . The 1,3-substitution pattern is significantly less common in commercial building block libraries, making this compound a valuable entry for novel chemical space exploration in fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis .

Regiochemistry Disubstituted cyclohexane Conformational analysis Structure-activity relationships

Electrophilic Reactivity: Primary Bromomethyl (SN2-Preferred) vs. Secondary Ring-Bromine (SN1-Accessible) Determines Synthetic Pathway Control

The target compound features a primary bromomethyl group (-CH₂Br) attached to the cyclohexane ring, which fundamentally differs in reactivity from the secondary bromide directly bonded to the ring in 1-bromo-3-(trifluoromethoxy)cyclohexane (CAS 2231675-48-0) . Primary alkyl bromides strongly favor bimolecular nucleophilic substitution (SN2) pathways, while secondary cyclohexyl bromides can undergo both SN1 (via cyclohexyl carbocation formation) and SN2 mechanisms depending on conditions [1]. The kinetic preference of bromomethylcyclohexane for SN2 displacement has been quantitatively demonstrated: in reactions with sodium thiophenoxide, bromomethylcyclohexane exhibits well-behaved second-order kinetics with a rate constant that places it intermediate between bromomethylcyclopentane (less reactive) and bromomethylcycloheptane (more reactive) in the series [2]. The electronic influence of the OCF₃ group at the 3-position further modulates this reactivity—the strong electron-withdrawing inductive effect of OCF₃ (σₚ ≈ 0.39) increases the electrophilicity of the adjacent bromomethyl carbon relative to the non-fluorinated analog, potentially accelerating SN2 rates by stabilizing the transition state [3]. This contrasts with the ring-bromine analog, where the OCF₃ group's electron withdrawal can destabilize the cyclohexyl carbocation intermediate in an SN1 pathway, potentially suppressing unwanted elimination side products [4]. For synthetic chemists, the predictable SN2-dominant reactivity of the target compound enables cleaner reaction profiles, fewer byproducts, and higher yields in nucleophilic substitution sequences compared to the ring-bromine comparator.

Nucleophilic substitution SN2 vs. SN1 Synthetic methodology Reaction kinetics

Procurement Value Proposition: OCF₃-Functionalized Building Block at Defined Purity with Multi-Vendor Availability

The target compound occupies a distinct procurement niche: it is available from multiple independent suppliers at defined purity grades (97% from AChemBlock at $2,200/g; 98% from Leyan; 95% from Nanjing Yaoshi at RMB 1,920/100mg) [1]. In contrast, the simpler non-fluorinated analog (bromomethyl)cyclohexane is a commodity chemical priced at approximately $2.78/g (Aladdin, 99%, 5g scale) . The ~790-fold price differential reflects the synthetic complexity of introducing an aliphatic OCF₃ group onto a saturated cyclohexane scaffold—a transformation that typically requires specialized fluorinating reagents, multi-step sequences, or hydrogenation of trifluoromethoxy-substituted aromatic precursors over precious metal catalysts [2]. When compared to the 1,4-regioisomer (€358/25mg from CymitQuimica ≈ ~$15,000/g), the 1,3-isomer is priced more competitively, likely reflecting differences in synthetic accessibility and demand . For procurement decision-makers, the key value distinction is not per-gram cost but functional value delivered: the target compound provides two synthetically orthogonal handles (electrophilic bromomethyl and electronically modulating OCF₃) in a single, well-characterized intermediate. This reduces the number of synthetic steps required to access fluorinated cyclohexyl-containing final compounds by 1–3 steps relative to routes that would require separate introduction of the OCF₃ group after initial scaffold construction, directly reducing FTE costs, solvent consumption, and cumulative yield losses .

Chemical procurement Building block sourcing Price-performance ratio Supply chain

Where 1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane Delivers the Strongest Scientific and Procurement Advantage


Medicinal Chemistry: Synthesis of CNS-Penetrant Lead Compounds Requiring Balanced Lipophilicity and Metabolic Stability

In CNS drug discovery programs, achieving the optimal LogD window (2–5) for blood-brain barrier penetration while maintaining metabolic stability is a persistent challenge. The OCF₃ group in 1-(bromomethyl)-3-(trifluoromethoxy)cyclohexane contributes a Hansch π value of +1.04 [1] and elevates LogD by 0.7–1.4 units relative to OCH₃ [2], providing medicinal chemists with a predictable lipophilicity increment that is intermediate between OCH₃ and CF₃ but with a distinct conformational signature (A-value = 0.79 kcal·mol⁻¹) [3]. The bromomethyl handle enables late-stage diversification via SN2 substitution with amine, alcohol, thiol, or carbanion nucleophiles, allowing systematic exploration of the structure-activity relationship (SAR) around the cyclohexylmethyl attachment point. The 1,3-substitution pattern positions the OCF₃ group in a spatial orientation that differs from the more extensively explored para-substituted aromatic systems, offering novel vectors for target engagement. The compound's commercial availability at 97–98% purity from multiple vendors ensures that hit-to-lead and lead optimization campaigns can progress without interruption, with reliable resupply from discovery (100 mg) through early development (5–25 g) scales.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Using 3D-Rich Saturated Scaffolds

Modern FBDD campaigns increasingly prioritize three-dimensional, saturated scaffolds over flat aromatic fragments to improve clinical success rates. 1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane delivers a conformationally well-defined cyclohexane core with two chemically orthogonal functional groups: an electrophilic bromomethyl for DNA attachment or library encoding, and a metabolically robust OCF₃ group that enhances fragment affinity through hydrophobic interactions [1]. The 1,3-substitution pattern is underrepresented in commercial fragment libraries compared to 1,4-disubstituted cyclohexanes [2], giving this building block a higher probability of yielding novel intellectual property. The OCF₃ group's A-value of 0.79 kcal·mol⁻¹ [3] provides a measurable conformational bias that can pre-organize the fragment for target binding, potentially improving hit rates and binding thermodynamics. In DEL synthesis, the primary bromomethyl group reacts cleanly under SN2 conditions with DNA-attached nucleophiles, avoiding the competing elimination pathways that can plague secondary alkyl halide substrates .

Agrochemical Discovery: Design of Fluorinated Cyclohexyl-Containing Fungicides, Herbicides, or Insecticides

The agrochemical industry has extensively adopted trifluoromethoxy-substituted aromatic compounds for their favorable environmental persistence, bioavailability, and target-site potency. Translating the OCF₃ group to a saturated cyclohexane scaffold—as in 1-(bromomethyl)-3-(trifluoromethoxy)cyclohexane—offers the opportunity to reduce aromatic ring-related toxicology concerns while preserving the beneficial physicochemical properties of the OCF₃ moiety [1]. The Hansch π of +1.04 [2] ensures sufficient lipophilicity for cuticular penetration in plants and insect exoskeletons, while the bromomethyl group provides a synthetic handle for conjugation with known agrochemical pharmacophores (triazoles, strobilurin mimics, carboxamides) via straightforward nucleophilic substitution [3]. The 1,3-disubstitution pattern provides a different vector angle for target binding compared to the more extensively patented 1,4-substituted cyclohexane derivatives, potentially circumventing existing composition-of-matter patent claims. The multi-vendor availability and ISO-certified quality support reproducible synthesis at the kilogram scale required for field trial material production.

Liquid Crystal and Advanced Materials: Synthesis of Trifluoromethoxy-Substituted Cyclohexyl Mesogens for Electro-Optical Displays

Trifluoromethoxy-substituted cyclohexane derivatives have been established as valuable components in nematic liquid crystal compositions, where the OCF₃ group imparts favorable dielectric anisotropy and low viscosity compared to CF₃-substituted analogs [1]. The patent literature from Dainippon Ink & Chemicals and Chisso Corporation extensively describes trans-4-trifluoromethoxycyclohexyl-containing liquid crystal compounds with improved threshold voltage characteristics and chemical stability relative to their aromatic counterparts [2]. 1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane extends this materials design space to 1,3-disubstituted architectures, which can serve as precursors to novel mesogenic structures with tailored electro-optical properties. The bromomethyl group enables attachment of the cyclohexyl-OCF₃ core to various aromatic or heteroaromatic mesogenic units via Williamson ether synthesis or related SN2 transformations [3]. The conformational properties of the OCF₃-substituted cyclohexane ring (A-value = 0.79 kcal·mol⁻¹) contribute to the overall molecular shape anisotropy that governs liquid crystalline phase behavior.

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